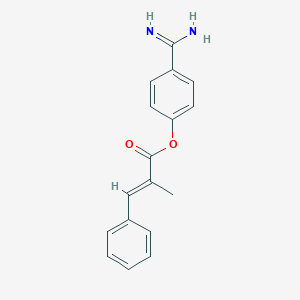

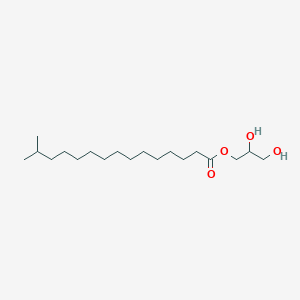

![molecular formula C12H30N4 B034753 Tris[2-(二甲基氨基)乙基]胺 CAS No. 33527-91-2](/img/structure/B34753.png)

Tris[2-(二甲基氨基)乙基]胺

描述

Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is an aliphatic tertiary amine that forms a quadridentate ligand. It is majorly used in atom transfer radical polymerization (ATRP). It is a hexamethyl derivative of (2-aminoethyl)amine, also known as trenMe. It can be prepared by a modification of Ristempart′ s synthesis.

科学研究应用

原子转移自由基聚合 (ATRP) 配体

Tris[2-(二甲基氨基)乙基]胺被用作原子转移自由基聚合 (ATRP) 配体,用于创建端基官能化聚合物 . ATRP 是一种受控自由基聚合,可以精确控制聚合物的分子量和结构。端基官能化聚合物具有反应性端基,在各种应用中非常有用,包括嵌段共聚物、星型聚合物和其他复杂结构的制备。

四齿配体的形成

Tris[2-(二甲基氨基)乙基]胺是一种脂肪族叔胺,可以形成四齿配体 . 四齿配体是能够与中心金属原子或离子形成四个键的分子。这些配体在配位化学领域很重要,并用于各种应用,包括催化和材料科学。

与 1 族金属的配合物形成

该化合物是一种三足式多胺配体,并与 1 族金属形成配合物 . 这些配合物用于碱金属介导的合成应用。碱金属通常用作各种化学反应中的催化剂或试剂,而与这些金属形成配合物的能力可以增强它们的反应性或选择性。

大环化过程

Tris[2-(二甲基氨基)乙基]胺通过与甲醇中的三足式酯反应生成三环冠醚,参与大环化过程 . 大环化是形成大的环状分子的过程,冠醚是一种能够包封离子或分子的环状结构。这些结构在超分子化学、材料科学和药物递送等领域有应用。

在金属酶氧化还原反应中的潜在用途

该化合物与铜化合物形成配合物,可以作为金属酶氧化还原反应中的配体 . 金属酶是含有金属离子的酶,它们在许多生物过程中起着至关重要的作用,包括呼吸、光合作用和 DNA 合成。理解和模拟这些反应可能对生物化学、医学和可再生能源等领域产生影响。

(2-氨基乙基)胺六甲基衍生物的合成

Tris[2-(二甲基氨基)乙基]胺是 (2-氨基乙基)胺的六甲基衍生物,也称为 trenMe . 它可以通过修改 Ristempart 的合成方法制备

作用机制

Target of Action

Tris[2-(dimethylamino)ethyl]amine, also known as Me6TREN, is an aliphatic tertiary amine that forms a quadridentate ligand . It primarily targets group 1 metals, forming complexes with them . These complexes are used in alkali-metal-mediated synthetic applications .

Mode of Action

The compound interacts with its targets (group 1 metals) to form complexes . This interaction is facilitated by the quadridentate ligand structure of the compound . The formation of these complexes enables the compound to participate in various chemical reactions, including atom transfer radical polymerization (ATRP) .

Biochemical Pathways

The primary biochemical pathway affected by Tris[2-(dimethylamino)ethyl]amine is the atom transfer radical polymerization (ATRP) process . In this process, the compound acts as a ligand, facilitating the creation of telechelic polymers . These polymers have reactive end groups, making them useful in a variety of applications, including the creation of block copolymers, star polymers, and other complex architectures .

Result of Action

The molecular and cellular effects of Tris[2-(dimethylamino)ethyl]amine’s action primarily involve the formation of complexes with group 1 metals . These complexes enable the compound to participate in atom transfer radical polymerization (ATRP), leading to the creation of telechelic polymers . These polymers can be used in a variety of applications, including the synthesis of block copolymers, star polymers, and other complex architectures .

Action Environment

The action, efficacy, and stability of Tris[2-(dimethylamino)ethyl]amine can be influenced by various environmental factors. For instance, the compound is known to be air sensitive and hygroscopic . Therefore, it should be stored in a dark place under an inert atmosphere at room temperature . Furthermore, the compound’s reactivity and stability can be affected by the presence of other chemicals in its environment, as well as by factors such as temperature and pH.

生化分析

Biochemical Properties

Tris[2-(dimethylamino)ethyl]amine plays a significant role in biochemical reactions. It forms a complex with copper compounds, which can potentially be used as ligands in metalloenzyme redox reactions

Cellular Effects

It is known to be used in atom transfer radical polymerization (ATRP), which could potentially influence cell function .

Molecular Mechanism

It is known to form a complex with copper compounds, which can potentially be used as ligands in metalloenzyme redox reactions

属性

IUPAC Name |

N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGSQCIDWAUGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CCN(C)C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294612 | |

| Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33527-91-2 | |

| Record name | Tris[2-(dimethylamino)ethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33527-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1-bis(2-(dimethylamino)ethyl)-N2,N2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33527-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Me6TREN?

A1: The molecular formula of Me6TREN is C12H30N4. It has a molecular weight of 230.39 g/mol.

Q2: Are there any characteristic spectroscopic data available for Me6TREN?

A2: While specific spectroscopic data might vary depending on the study and conditions, typical characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and sometimes Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy to study its coordination behavior with metals. [, ]

Q3: Is Me6TREN compatible with aqueous solutions?

A3: Yes, Me6TREN is soluble in water and has been successfully employed in aqueous atom transfer radical polymerization (ATRP) reactions. [, , ]

Q4: What is the primary application of Me6TREN in chemistry?

A4: Me6TREN is primarily recognized for its role as a ligand in transition metal-catalyzed reactions, particularly in Atom Transfer Radical Polymerization (ATRP). [, , , , , , , , , , , , , , , ]

Q5: How does Me6TREN contribute to ATRP?

A5: Me6TREN acts as a ligand for copper catalysts in ATRP, forming complexes that facilitate controlled radical polymerization. The ligand's structure and electron-donating properties influence the activity and selectivity of the catalyst. [, , , , , , , , , , , , , , , ]

Q6: What types of polymers have been synthesized using Me6TREN-based ATRP?

A6: A wide range of polymers have been synthesized, including poly(methyl acrylate), poly(methyl methacrylate), polystyrene, poly(N-isopropylacrylamide), and various block copolymers. [, , , , , , , , , , , , , , , , , , , , ]

Q7: What advantages does Me6TREN offer as a ligand in ATRP compared to other ligands?

A7: Me6TREN often leads to faster polymerization rates and requires lower catalyst loadings compared to some other ligands like 2,2'-bipyridine derivatives. It also generally results in less color in the polymerization system. [, ]

Q8: Are there limitations to using Me6TREN in ATRP?

A8: Yes, the polymerization rate and control in Me6TREN-mediated ATRP can be influenced by various factors such as solvent, temperature, monomer type, and the choice of initiator. Side reactions leading to termination can still occur, impacting the "livingness" of the polymerization, particularly at higher catalyst concentrations. [, , , , , ]

Q9: How does the structure of Me6TREN relate to its activity in ATRP?

A9: Me6TREN's tetradentate nature allows for strong coordination to the copper center, influencing the stability and reactivity of the catalyst complex. The dimethylaminoethyl arms provide flexibility and electron-donating ability, impacting the electron transfer processes involved in ATRP. [, , ]

Q10: Has Me6TREN been used in other catalytic reactions besides ATRP?

A10: Yes, research has explored its use in copper-catalyzed atom transfer radical addition (ATRA) reactions [], visible-light-induced controlled radical polymerizations [], and CO2 reduction to formate using cationic zinc hydrides. []

Q11: Have computational methods been used to study Me6TREN and its complexes?

A11: Yes, Density Functional Theory (DFT) calculations have been used to investigate the structure and properties of Me6TREN-copper complexes, providing insights into the mechanism of ATRP and other reactions. [, ]

Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for Me6TREN and its derivatives?

A12: While specific QSAR models might be limited, research has explored the relationship between the structure of Me6TREN derivatives and their activity in ATRP. For instance, the effect of different substituents on the amine arms has been investigated. []

Q13: What analytical techniques are commonly employed to characterize polymers synthesized using Me6TREN-mediated ATRP?

A15: Common techniques include Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to analyze polymer structure and end groups, and sometimes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for detailed structural characterization. [, , , , , , ]

Q14: How is the concentration of Me6TREN and its copper complexes monitored during ATRP?

A16: The concentration of copper species can be monitored using techniques like UV-Vis spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. [, ]

Q15: Are there any alternative ligands to Me6TREN for use in ATRP?

A17: Yes, several other ligands have been explored for ATRP, including tris(2-pyridylmethyl)amine (TPMA), N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), and various bipyridine derivatives. The choice of ligand depends on the desired polymerization conditions and the targeted polymer properties. [, , , , , , , , , , , , , , ]

Q16: Are there efforts to develop sustainable and environmentally friendly ATRP processes using Me6TREN?

A18: Research is exploring the use of recyclable solvent systems and catalyst recovery methods to minimize waste and enhance the sustainability of Me6TREN-mediated ATRP. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

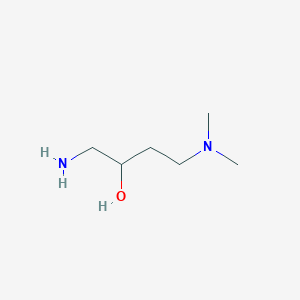

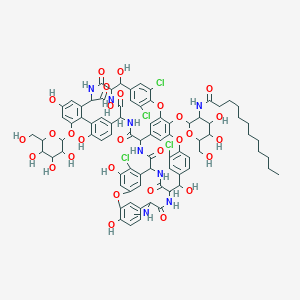

![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)

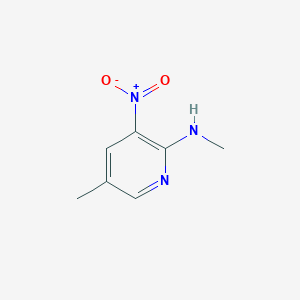

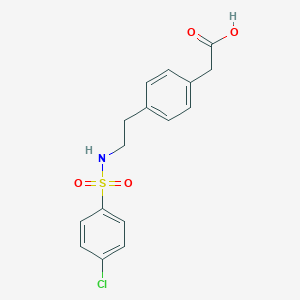

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

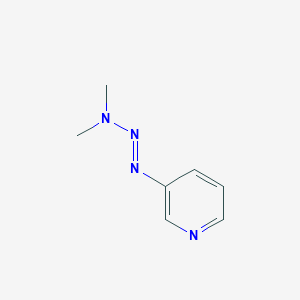

![ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-](/img/structure/B34693.png)